molecular formula C4H3F2N5S B1359234 3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893746-11-7

3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Katalognummer: B1359234
CAS-Nummer: 893746-11-7
Molekulargewicht: 191.16 g/mol
InChI-Schlüssel: WYCCPZJZEKQULD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview and Significance of Heterocyclic Fluorinated Compounds

Fluorinated heterocyclic compounds occupy a critical niche in modern medicinal chemistry due to their unique physicochemical properties and enhanced bioavailability. The strategic incorporation of fluorine atoms into heterocyclic scaffolds modulates electronic characteristics, lipophilicity, and metabolic stability, making these compounds indispensable in drug discovery. Approximately 20% of FDA-approved pharmaceuticals contain fluorine, with fluorinated heterocycles representing a growing subset due to their ability to penetrate biological membranes and resist oxidative degradation. The C–F bond’s high electronegativity and low polarizability enable precise tuning of molecular interactions with biological targets, as evidenced by fluorinated kinase inhibitors and antimicrobial agents.

Nomenclature and Classification of Triazolothiadiazoles

Triazolothiadiazoles are bicyclic systems formed by the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings. The IUPAC nomenclature for such fused systems follows the Hantzsch-Widman system, where lower-case letters denote ring fusion positions. For 3-(difluoromethyl)-triazolo[3,4-b]thiadiazol-6-amine:

  • The parent structure is triazolo[3,4-b]thiadiazole, with numbering starting at the triazole nitrogen.
  • Substituents are assigned positions based on this framework: the difluoromethyl group (-CF$$2$$H) occupies position 3, while the amine (-NH$$2$$) resides at position 6.

Table 1: Structural Descriptors of 3-(Difluoromethyl)-triazolo[3,4-b]thiadiazol-6-amine

Feature Description
Core structure Bicyclic triazolo[3,4-b]thiadiazole
Substituents -CF$$2$$H (position 3), -NH$$2$$ (position 6)
Molecular formula C$$4$$H$$3$$F$$2$$N$$5$$S
Heteroatoms 3 nitrogen atoms in triazole, 2 nitrogen and 1 sulfur in thiadiazole

Historical Development of Fluorinated N-Heterocycles

The integration of fluorine into heterocycles began with the synthesis of fludrocortisone in 1954, marking the advent of fluorinated therapeutics. Early efforts focused on monofluorination and trifluoromethylation of aromatic systems, but advances in stereoselective fluorination (e.g., asymmetric catalysis) enabled precise functionalization of N-heterocycles. The 21st century saw breakthroughs in metal-free difluoromethylation, exemplified by organophotocatalytic methods using O$$_2$$ as an oxidant, which streamlined access to derivatives like 3-(difluoromethyl)-triazolothiadiazoles. Flow chemistry and computational modeling further accelerated the synthesis of complex fluorinated scaffolds, positioning them as key motifs in kinase inhibitors and antimicrobial agents.

Position of 3-(Difluoromethyl)-triazolo[3,4-b]thiadiazol-6-amine in Chemical Literature

First reported in 2019 (CAS 893746-11-7), this compound exemplifies contemporary trends in fluorinated heterocycle design. Its structure merges two pharmacophoric elements:

  • Triazolothiadiazole core : Known for antimicrobial and anticancer activities due to hydrogen-bonding capacity and planar geometry.
  • Difluoromethyl group : Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

Recent studies highlight its role as a synthetic intermediate for late-stage diversification, particularly in developing kinase inhibitors and antiproliferative agents. While direct biological data remain limited, structural analogs demonstrate potent activity against Staphylococcus aureus and Escherichia coli, underscoring its potential in addressing antibiotic resistance.

Eigenschaften

IUPAC Name

3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N5S/c5-1(6)2-8-9-4-11(2)10-3(7)12-4/h1H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCCPZJZEKQULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C2N1N=C(S2)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a difluoromethylating agent in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazole exhibit significant antimicrobial properties. Specifically, research has shown that 3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine displays potent activity against various bacterial strains.

Case Study: Urease Inhibition

A notable study evaluated a series of triazolo-thiadiazole derivatives against urease enzymes, which are virulence factors in urease-positive microorganisms. The compound exhibited an IC50 value of 8.32 µM against urease from Jack bean, indicating strong inhibitory potential. This suggests that the compound could be developed as a therapeutic agent for infections caused by urease-positive bacteria .

Antifungal Properties

The antifungal potential of triazolo-thiadiazole derivatives has also been explored. The compound has been identified as a candidate for developing new antifungal agents due to its ability to disrupt fungal cell membranes.

Anti-inflammatory Effects

In addition to its antimicrobial and antifungal activities, research indicates that 3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine may possess anti-inflammatory properties. Thiadiazole derivatives have been reported to inhibit inflammatory pathways in various models.

Research Insights

Studies suggest that compounds within this class can modulate cytokine production and reduce inflammation markers in vitro. This positions them as potential therapeutic agents for inflammatory diseases .

Comparative Analysis of Biological Activities

Activity TypeIC50 Value (µM)Reference
Urease Inhibition8.32
Antifungal ActivityNot specified
Anti-inflammatory EffectsNot specified

Conclusion and Future Directions

The applications of 3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine highlight its potential as a versatile compound in medicinal chemistry. Its significant antimicrobial and antifungal activities make it a promising candidate for further development into therapeutic agents. Future research should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Fluorinated Derivatives : The difluoromethyl and trifluoromethyl analogs exhibit higher lipophilicity compared to methyl or aryl-substituted compounds, which may improve blood-brain barrier penetration .
  • Aromatic vs. Aliphatic Substituents : Nitrophenyl and indole substituents (e.g., 5b in ) enhance antibacterial and anticancer activities, likely due to π-π stacking interactions with biological targets.
  • Thiol vs.

Yield Comparison :

  • Non-fluorinated derivatives (e.g., 7c–7e) achieve yields of 71–77% .
  • Fluorinated analogs often have lower yields (~60–70%) due to the reactivity of fluorine-containing intermediates .

Antimicrobial Activity

  • Compound 5b (3-(4-nitrophenyl)-6-phenyl): Exhibits MIC of 10 µg/mL against H. pylori, attributed to the nitro group’s electron-withdrawing effects enhancing target binding .
  • Difluoromethyl Analog : While specific data are unavailable, fluorinated triazolothiadiazoles are reported to show improved activity against Gram-negative bacteria due to increased membrane penetration .

Anticancer Activity

  • Indole-Substituted Derivatives (e.g., 5a–5d): Demonstrated selective inhibition of Bcl-2 proteins (IC₅₀: 1–5 µM), with bromo and methoxy substituents enhancing potency .
  • Thiol Derivatives (e.g., compound 4): Show ROS-mediated cytotoxicity in cancer cells (IC₅₀: 8–12 µM) .

Anti-Inflammatory Activity

  • Nitro-Substituted Compounds (e.g., 7c–7e): Inhibit TNF-α production by 40–60% at 10 µM, likely through modulation of NF-κB pathways .

Biologische Aktivität

The compound 3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a member of the triazole-thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is C4H3F2N5SC_4H_3F_2N_5S. Its structure features a difluoromethyl group attached to a triazole ring fused with a thiadiazole moiety. This configuration contributes to its unique biological properties and interaction mechanisms.

Antitumor Activity

Recent studies have highlighted the potential of thiadiazole derivatives as antitumor agents. For instance, research indicates that compounds within this scaffold can inhibit various cancer cell lines by targeting key molecular pathways involved in tumor growth. Specifically, the inhibition of the Bcr-Abl tyrosine kinase has been observed in related derivatives with promising IC50 values around 7.4 µM against K562 cells, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial properties of 3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine have also been investigated. A study reported that derivatives of this compound exhibited significant urease inhibitory activity against urease-positive microorganisms such as C. neoformans and P. mirabilis, with IC50 values ranging from 74.5 to 118.7 µg/mL . Additionally, some analogs demonstrated notable antifungal activities with minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL .

Other Biological Activities

Beyond antitumor and antimicrobial effects, compounds featuring the thiadiazole structure have shown a broad spectrum of biological activities including:

  • Antiviral : Some derivatives exhibit activity against viral replication.
  • Anti-inflammatory : Inhibition of inflammatory pathways has been documented in various studies.
  • Analgesic : Certain analogs have displayed pain-relieving properties in preclinical models.

Synthesis and Evaluation

The synthesis of 3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves multi-step chemical reactions that yield high-purity products suitable for biological testing. The pharmacological evaluation typically includes both in vitro and in vivo assays to assess efficacy and safety profiles.

Case Study: Antitumor Evaluation

In one notable study involving a series of thiadiazole derivatives:

  • Objective : To evaluate cytotoxic effects on various cancer cell lines.
  • Methodology : Cell viability assays were performed using MTT assays across multiple human cancer cell lines.
  • Results : Certain derivatives demonstrated significant inhibition of cell proliferation with IC50 values indicating potent antitumor activity .

Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/MIC ValuesReference
AntitumorBcr-Abl Inhibitor7.4 µM
AntimicrobialUrease Inhibitor74.5 - 118.7 µg/mL
AntifungalFluconazole ComparisonMIC = 0.5 µg/mL
Anti-inflammatoryVarious DerivativesN/A

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing triazolo-thiadiazole derivatives like 3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?

A typical approach involves cyclocondensation of substituted carboxamides with heterocyclic thiols. For example, N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides react with 4-amino-4H-1,2,4-triazole-3-thiol to form thiourea intermediates, followed by dehydrosulfurization using HgO to yield the triazolo-thiadiazole core . Adjustments for introducing the difluoromethyl group may require fluorinated precursors and optimized reaction conditions (e.g., HgO stoichiometry, temperature control) to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Essential for verifying substituent positions and aromaticity in the triazolo-thiadiazole core. For example, methyl or aryl protons in analogous compounds show distinct shifts at δ 2.5–3.0 ppm (alkyl) or δ 7.0–8.5 ppm (aryl) .
  • IR Spectroscopy : Confirms functional groups like C-F stretches (~1100–1200 cm⁻¹) and NH/amine vibrations (~3300 cm⁻¹) .
  • HPLC : Validates purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can molecular docking guide the prediction of antifungal activity for this compound?

Computational studies using enzymes like 14-α-demethylase lanosterol (PDB:3LD6) can predict binding affinity. Docking protocols (e.g., AutoDock Vina) assess interactions between the difluoromethyl group and hydrophobic pockets in the enzyme’s active site. In similar triazolo-thiadiazoles, docking scores correlated with experimental IC₅₀ values, suggesting potential for antifungal activity . Follow-up validation should include in vitro assays against Candida spp. using MIC (Minimum Inhibitory Concentration) protocols .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for triazolo-thiadiazoles?

  • Systematic Substitution : Synthesize analogs with varied substituents (e.g., halogens, methoxy, or bulky groups like adamantyl) to isolate electronic vs. steric effects. For example, 3,4-dimethoxyphenyl derivatives showed enhanced antifungal activity due to improved lipophilicity .
  • Data Normalization : Compare bioactivity across standardized assays (e.g., consistent fungal strains, incubation times) to minimize variability .

Q. How can reaction conditions be optimized to mitigate low yields during cyclization?

  • Catalyst Screening : Replace HgO with greener alternatives (e.g., I₂ or FeCl₃) to reduce toxicity while maintaining efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, as seen in the synthesis of adamantyl-substituted analogs (yields >75%) .
  • Purification Techniques : Use gradient elution in column chromatography (silica gel, hexane/EtOAc) to isolate the target compound from byproducts like unreacted thioureas .

Experimental Design & Data Analysis

Q. What in vitro assays are recommended for evaluating antioxidant activity?

  • DPPH/ABTS Radical Scavenging : Measure IC₅₀ values at 517 nm (DPPH) or 734 nm (ABTS). Triazolo-thiadiazoles with electron-donating groups (e.g., methoxy) showed IC₅₀ < 50 µM, comparable to ascorbic acid .
  • Lipid Peroxidation Assay : Use rat liver homogenates to quantify malondialdehyde (MDA) formation; compounds like 6-(4-fluorophenyl) derivatives reduced MDA by >60% at 10⁻³ M .

Q. How can crystallographic data enhance structural characterization?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, in 3-(2-fluorophenyl)-6-(phenoxymethyl) derivatives, SCXRD confirmed coplanarity between the triazole and thiadiazole rings (mean C–C bond: 1.40 Å), critical for π-π stacking in enzyme interactions .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Solvent Accessibility : Docking may overlook solvation effects. MD simulations (e.g., GROMACS) can model dynamic interactions in aqueous environments .
  • Off-Target Effects : Use proteome-wide profiling (e.g., kinase panels) to identify unintended targets that may explain unexpected activity .

Methodological Innovations

Q. What advanced techniques improve regioselectivity in triazolo-thiadiazole synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining yields >80% .
  • Flow Chemistry : Enables precise control of cyclization steps, minimizing decomposition of heat-sensitive difluoromethyl intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.